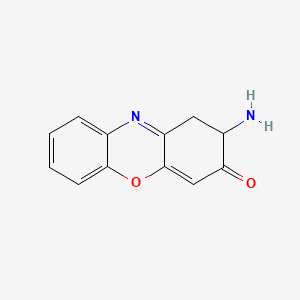

2-amino-1H-phenoxazin-3-one

Description

BenchChem offers high-quality 2-amino-1H-phenoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1H-phenoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-amino-1,2-dihydrophenoxazin-3-one |

InChI |

InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-4,6-7H,5,13H2 |

InChI Key |

KTERGITVOXJPIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C=C2C1=NC3=CC=CC=C3O2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Amino-3H-phenoxazin-3-one (Questiomycin A)

CAS Number: 1916-59-2 Synonyms: Questiomycin A, 2-Aminophenoxazin-3-one, APO Molecular Formula: C₁₂H₈N₂O₂ Molecular Weight: 212.21 g/mol

Executive Summary

2-Amino-3H-phenoxazin-3-one (Questiomycin A) is a naturally occurring phenoxazinone chromophore produced by various Streptomyces species. It serves as a structural core for the actinomycin class of antibiotics and exhibits significant biological activity in its own right, including antibacterial, antifungal, and antiproliferative properties.

This technical guide analyzes the compound's physicochemical profile, biosynthetic origins, and chemical synthesis strategies. It is designed for researchers in medicinal chemistry and pharmacology, providing actionable protocols for synthesis and purification, alongside a mechanistic breakdown of its biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Questiomycin A is characterized by a tricyclic phenoxazinone core.[1] Its planar structure facilitates DNA intercalation, a key driver of its cytotoxicity.[1]

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Appearance | Dark red to orange-brown crystalline solid |

| Melting Point | 240–262 °C (with decomposition) |

| Solubility | Soluble: DMSO, DMF, Methanol, EthanolInsoluble: Water, Hexane |

| UV-Vis Absorption | |

| Acidity (pKa) | ~2.73 (Predicted for conjugate acid) |

Table 2: Spectral Characterization Data (DMSO-d₆)

| Nucleus | Chemical Shift ( | Assignment |

| ¹H NMR (500 MHz) | 7.68 – 7.37 (m, 4H) | Aromatic Ring A protons (H-6,7,8,[2]9) |

| 6.81 (s, 2H) | Amine (-NH₂) protons (Broad/Exchangeable) | |

| 6.34 (s, 2H) | Quinoid Ring B protons (H-1, H-4) | |

| ¹³C NMR (125 MHz) | 180.1 | C=O (Carbonyl, C-3) |

| 148.8, 148.1, 147.3, 141.8 | Quaternary / C-N / C-O carbons | |

| 133.6, 128.7, 127.9, 125.2 | Aromatic Ring A carbons | |

| 115.8, 103.3, 98.2 | Quinoid Ring B carbons |

Note: The singlet at 6.34 ppm represents the H-1 and H-4 protons of the quinoid ring. Depending on solvent resolution, these may appear as two distinct singlets.[1]

Biosynthesis & Enzymology[4][8]

In nature, 2-amino-3H-phenoxazin-3-one is synthesized via the oxidative condensation of 2-aminophenol, catalyzed by the copper-dependent enzyme phenoxazinone synthase (PHS) .[3] This pathway is a critical step in the biosynthesis of Actinomycin D.[1]

Mechanism of Biosynthesis

The enzyme facilitates a six-electron oxidation of two molecules of 2-aminophenol.[3] The process involves the formation of a quinone imine intermediate, which undergoes a Michael-type addition with a second aminophenol molecule, followed by further oxidation and cyclization.

Figure 1: Biosynthetic Pathway. The conversion of tryptophan metabolites to the phenoxazinone core via oxidative coupling.

Chemical Synthesis Protocols

For research applications, chemical synthesis is preferred over extraction due to yield and purity requirements.[1] Two robust methods are detailed below.

Method A: Biomimetic Aerobic Oxidative Coupling (Green Chemistry)

This method mimics the enzymatic pathway using a copper catalyst and atmospheric oxygen. It is sustainable and yields high-purity product.[1]

-

Reagents: 2-Aminophenol, Cu(II) complex (e.g., CuCl₂ or Cu(salen)), Methanol, O₂ (air).

-

Conditions: Room temperature, pH ~8.5.

Protocol:

-

Preparation: Dissolve 2-aminophenol (1.0 mmol) in Methanol (20 mL).

-

Catalyst Addition: Add catalytic CuCl₂ (0.05 mmol) or a biomimetic Cu(II) complex.[1]

-

Reaction: Stir the solution vigorously open to air (or bubble O₂) for 4–6 hours. The solution will turn deep red/orange.[1]

-

Quenching: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ and purify via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).

-

Yield: Typically 80–90%.[1]

Method B: Monochloramine Oxidation (High Yield)

A rapid chemical oxidation suitable for larger scales.[1]

-

Reagents: 2-Aminophenol, NH₂Cl (generated in situ from NH₄Cl + NaOCl), Phosphate buffer.

-

Conditions: Aqueous medium, pH 8.5, 25 °C.

Protocol:

-

Buffer Prep: Prepare 50 mL of phosphate buffer (pH 8.5).

-

Substrate: Dissolve 2-aminophenol (0.5 g) in the buffer.

-

Oxidant: Slowly add an excess of monochloramine solution (freshly prepared) dropwise while stirring.

-

Precipitation: A dark precipitate forms immediately.[1] Stir for 30 minutes.

-

Isolation: Filter the solid, wash extensively with water to remove salts, and dry in a vacuum oven at 40 °C.

-

Yield: ~70%.

Figure 2: Synthesis Workflow. Step-by-step logic for the chemical production of Questiomycin A.

Mechanism of Action & Biological Activity

The pharmacological profile of 2-amino-3H-phenoxazin-3-one is defined by two primary mechanisms: DNA intercalation and redox cycling.

DNA Intercalation

Similar to Actinomycin D, the planar phenoxazinone ring intercalates between DNA base pairs (preferentially G-C rich regions). This distorts the DNA helix, blocking the progression of RNA polymerase and inhibiting transcription.

Redox Cycling & ROS Generation

The quinone-imine moiety can undergo reversible reduction to a semiquinone radical.[1] In the presence of molecular oxygen, this radical re-oxidizes, transferring an electron to O₂ to form Superoxide Anion (O₂•⁻). This leads to oxidative stress, lipid peroxidation, and apoptosis in target cells (bacteria or cancer cells).

Figure 3: Mechanism of Action. Dual pathway showing DNA intercalation and oxidative stress induction.

Applications in Drug Development

-

Antibiotic Potentiator: Due to its ability to generate ROS, Questiomycin A is being investigated as a potentiator for existing antibiotics against resistant bacterial strains.[1]

-

Anticancer Scaffold: Derivatives are synthesized to improve solubility and target specificity, utilizing the phenoxazinone core's proven ability to arrest cell division.

-

Biosensor Development: The redox-active nature of the compound makes it a candidate for electrochemical sensing of biological reductants.

References

-

BOC Sciences. (n.d.).[1] CAS 1916-59-2 (Questiomycin A) - Biological Activity and Mechanism. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Aminophenoxazin-3-one (CID 72725).[1] Retrieved from

-

Royal Society of Chemistry. (2025).[1] TEMPO-Catalyzed Electrochemical Dehydrogenative Cyclocondensation of o-Aminophenols: Synthesis of Aminophenoxazinones. (Supporting Info contains NMR data). Retrieved from

-

Simões, F. et al. (2020).[1] Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment. Journal of Environmental Chemical Engineering. Retrieved from

-

Barry, C.E. et al. (1989).[1] Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. Retrieved from

Sources

Biological Role of Phenoxazinone Chromophores in Antibiotics

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

The phenoxazinone chromophore is a tricyclic, redox-active scaffold serving as the pharmacophore "warhead" for a distinct class of antibiotics, most notably the actinomycins. Its biological efficacy stems from a dual mechanism: precise DNA intercalation between guanine-cytosine (GpC) base pairs and the stabilization of cleavable topoisomerase I-DNA complexes. This guide dissects the structural biology, enzymatic biosynthesis via phenoxazinone synthase (PHS), and experimental validation workflows for this chromophore. It provides actionable protocols for synthesizing and assaying these moieties, offering a blueprint for developing next-generation DNA-targeting therapeutics.

Structural Biology & Chemical Properties

The core structure of the phenoxazinone chromophore (2-amino-3H-phenoxazin-3-one) is a planar, electron-deficient system. In antibiotics like Actinomycin D (AMD), this chromophore is substituted at positions 1 and 9 with cyclic pentapeptide lactones.

-

Electronic Character: The chromophore acts as an electron acceptor. Its planar geometry allows for

- -

Redox Potential: The phenoxazinone core can undergo reversible reduction to a leuco-form. This redox cycling capability contributes to the generation of Reactive Oxygen Species (ROS) in certain cellular contexts, although DNA intercalation remains the primary cytotoxic mechanism.

-

Visible Absorption: The chromophore exhibits a characteristic strong absorbance in the visible region (

nm), which serves as a critical spectroscopic handle for kinetic assays.

Table 1: Physicochemical Profile of the Phenoxazinone Core

| Property | Characteristic | Biological Implication |

| Geometry | Planar tricyclic heteroaromatic | Enables insertion (intercalation) between DNA base pairs. |

| Fluorescence | Weak/Moderate (Environment dependent) | Used to monitor solvent exposure and binding kinetics. |

| Redox State | Quinone-imine character | Potential for bioreductive activation; ROS generation. |

| Binding Specificity | d(GpC) sequences | Hydrogen bonding between the chromophore's 2-amino group and guanine N3/2-amino groups. |

Mechanism of Action: The Intercalation "Warhead"

The biological potency of phenoxazinone antibiotics relies on the chromophore's ability to inhibit transcription. Unlike non-specific intercalators, the phenoxazinone core (specifically in Actinomycin D) exhibits high sequence specificity for GpC steps in the DNA minor groove.

The Molecular Mechanism:

-

Insertion: The planar phenoxazinone ring slides between two GpC base pairs.

-

Stabilization: The cyclic pentapeptide rings rest in the minor groove, forming extensive hydrophobic and hydrogen-bond interactions that "lock" the chromophore in place.

-

Transcription Arrest: The stable complex acts as a roadblock for RNA Polymerase II. Furthermore, it traps Topoisomerase I in a covalent complex with DNA (the "cleavable complex"), preventing DNA religation and triggering apoptosis.

Diagram 1: Phenoxazinone Mechanism of Action

Caption: Mechanistic pathway of phenoxazinone-mediated cytotoxicity via DNA intercalation and Topoisomerase I trapping.

Biosynthetic Pathway: Phenoxazinone Synthase (PHS)

The biosynthesis of the phenoxazinone chromophore is a convergent process catalyzed by the enzyme Phenoxazinone Synthase (PHS) , a multicopper oxidase.[1][2][3] This enzyme catalyzes the oxidative condensation of two molecules of o-aminophenol derivatives (e.g., 4-methyl-3-hydroxyanthranilic acid pentapeptides in Actinomycin biosynthesis).

Key Enzymatic Features:

-

Enzyme Class: Laccase-like multicopper oxidase.

-

Stoichiometry: Consumes 1.5

per molecule of phenoxazinone formed; produces 3 -

Mechanism: Involves a 6-electron oxidation sequence.[1][3][4] The enzyme facilitates the formation of a quinone imine intermediate, which is then attacked by a second substrate molecule.[3][4]

Diagram 2: Enzymatic Biosynthesis Workflow

Caption: PHS-catalyzed oxidative condensation of 2-aminophenol precursors to form the phenoxazinone core.

Experimental Methodologies

To validate the presence and activity of phenoxazinone chromophores, specific self-validating protocols are required.

Protocol A: Enzymatic Assay for Phenoxazinone Synthase (PHS)

This protocol measures the catalytic activity of PHS or biomimetic complexes by monitoring the formation of the chromophore.

Reagents:

-

Substrate: 2-aminophenol (OAP) or 3-hydroxyanthranilic acid (1 mM in methanol).

-

Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

-

Enzyme Source: Purified PHS or cell lysate from Streptomyces antibioticus.

Step-by-Step Workflow:

-

Baseline Correction: Blank the spectrophotometer with 900 µL Buffer + 100 µL Methanol.

-

Reaction Initiation: In a quartz cuvette, mix 900 µL Buffer containing the enzyme. Add 100 µL of Substrate stock.

-

Kinetic Monitoring: Immediately monitor absorbance at 430 nm (

for the phenoxazinone product) for 10–30 minutes at 30°C. -

Validation: The reaction should be linear initially. Specificity is confirmed by adding a copper chelator (e.g., EDTA), which should abolish activity (negative control).

Protocol B: Spectroscopic Validation of DNA Intercalation

This assay confirms the "warhead" function by detecting the bathochromic shift (red shift) and hypochromism (intensity decrease) upon DNA binding.

Reagents:

-

Ligand: Phenoxazinone antibiotic (e.g., Actinomycin D), 20 µM in buffer.

-

DNA: Calf Thymus DNA (ctDNA) stock sequence.

-

Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Low salt promotes binding).

Step-by-Step Workflow:

-

Preparation: Prepare a 20 µM ligand solution. Record the UV-Vis spectrum (300–600 nm).

-

Titration: Add aliquots of ctDNA to the ligand solution. Keep the ligand concentration constant (by adding ligand to the DNA titrant or mathematical correction).

-

Observation:

-

Hypochromism: Absorbance at

(approx. 440 nm) decreases. -

Bathochromic Shift: The peak wavelength shifts to longer wavelengths (e.g., 440 nm

450 nm). -

Isosbestic Point: The presence of a clear isosbestic point indicates a simple two-state equilibrium (Free

Bound), validating a clean intercalation model.

-

-

Data Analysis: Plot

vs.

Drug Development & SAR Implications

Modifying the phenoxazinone core offers a route to overcome resistance or improve solubility.

-

Positions 1 & 9: Critical for peptide attachment. Altering the peptide sequence changes the "reading head" of the antibiotic, potentially altering sequence specificity beyond GpC.

-

Position 2 (Amino group): Essential for hydrogen bonding to guanine in the minor groove. Acylation of this group typically abolishes activity, confirming its role in the "warhead" mechanism.

-

Position 7: Substitution here (e.g., 7-amino-actinomycin D) changes the spectral properties (fluorescence) without destroying DNA binding, creating useful diagnostic reagents.

References

-

Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. New Journal of Chemistry. 5[2][6][7]

-

Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. 3[1][2][6][7][8][9][10][11]

-

Actinomycin D #15021 - Cell Signaling Technology. Cell Signaling Technology. [1][2][6][7]

-

Pharmacological Activities of Aminophenoxazinones. PMC - NIH. 6[1][2][6][7][8][10][11]

-

New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. 11[1][2][6][7][8][9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. physchemres.org [physchemres.org]

- 9. Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

Phx-3 Phenoxazine Derivative: Anticancer Mechanism Overview

Technical Whitepaper for Drug Development Professionals

Executive Summary

Phx-3 (2-aminophenoxazine-3-one) , also known as Questiomycin A, is a naturally occurring phenoxazine derivative produced by Streptomyces species and Penicillium expansum. Unlike synthetic N10-substituted phenoxazines designed specifically as kinase inhibitors, Phx-3 functions primarily as a pro-oxidant metabolic disruptor .

Its anticancer efficacy is driven by a unique "dual-hit" mechanism: intracellular acidification (pHi reduction) and mitochondrial depolarization , leading to a reactive oxygen species (ROS)-dependent activation of the JNK signaling cascade.[1] This distinct mode of action allows Phx-3 to bypass resistance mechanisms common to standard chemotherapies, showing significant potency against glioblastoma, melanoma, pancreatic, and gastric cancer lines with minimal systemic toxicity in murine models.

Chemical Profile & Structural Logic

Phx-3 belongs to the aminophenoxazinone class.[2][3][4][5] Its structural simplicity compared to methylated analogs (like Phx-1) correlates with higher biological activity.

| Feature | Description |

| IUPAC Name | 2-Amino-3H-phenoxazin-3-one |

| Common Name | Phx-3 / Questiomycin A |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Key Structural Motif | Tricyclic chromophore with an amino group at C-2; lacks methyl substitutions found in Phx-1.[6] |

| Solubility | Hydrophobic; requires DMSO/Ethanol vehicle for in vitro delivery. |

Structure-Activity Relationship (SAR): Research indicates that the absence of methyl groups on the phenoxazine ring (as seen in Phx-3 vs. Phx-1) enhances cytotoxicity. While synthetic N10-substituted phenoxazines act as direct ATP-competitive Akt inhibitors, Phx-3 acts upstream , targeting the physicochemical environment of the cancer cell (pH and redox state).

Molecular Mechanism of Action

The "Acidification-ROS-JNK" Axis

The primary driver of Phx-3 cytotoxicity is the disruption of cellular homeostasis.

-

Intracellular Acidification: Phx-3 induces a rapid, dose-dependent decrease in intracellular pH (pHi) by >0.6 units in cancer cells. This acidification inhibits glycolysis (Warburg effect reversal) and creates a hostile environment for survival proteins.

-

Mitochondrial Uncoupling: Phx-3 causes sustained depolarization of the mitochondrial membrane potential (

). This dysfunction leads to the leakage of electrons and the massive generation of Reactive Oxygen Species (ROS). -

JNK Activation: The ROS surge inhibits phosphatases, leading to the sustained phosphorylation (activation) of c-Jun N-terminal Kinase (JNK) .

-

Apoptotic Execution: Activated JNK translocates to the nucleus or phosphorylates Bcl-2 family members, tipping the balance toward apoptosis. Simultaneously, Phx-3 downregulates survival factors Survivin and XIAP (X-linked Inhibitor of Apoptosis Protein).

Secondary Effects: mTOR Suppression

While not a direct kinase inhibitor, Phx-3 treatment results in the suppression of mTOR phosphorylation. This is likely a secondary consequence of cellular energy stress (AMPK activation due to mitochondrial failure) and the ROS-mediated disruption of upstream signaling, rather than direct binding to the mTOR catalytic pocket.

Preclinical Efficacy Data

Table 1: Comparative Efficacy of Phx-3 in Cancer Models

| Cancer Type | Cell Line | Effective Concentration / Dose | Outcome | Mechanism Verified |

| Melanoma | B16 | 41.5 µM (IC80 at 48h) | 90% inhibition at 72h; No tumor formation in vivo (0.5 mg/kg) | Apoptosis, Fas upregulation |

| Leukemia | MT-1, HUT-102 | < 10 µg/mL | Sub-G0/G1 arrest | ROS-dependent Apoptosis |

| Glioblastoma | LN229 | 20 - 50 µM | Significant apoptosis | ROS/JNK pathway |

| Pancreatic | KLM-1 | 50 µM | Apoptosis & Necrosis | Bcl-2 downregulation |

| Gastric | MKN45 | 1.25 - 100 µM | S-phase arrest | Stronger than Phx-1 |

Mechanistic Visualization

The following diagram illustrates the Phx-3 signaling cascade, highlighting the critical role of ROS and JNK in executing cell death.

Caption: Phx-3 induces apoptosis via a ROS-dependent JNK activation loop, triggered by mitochondrial depolarization and cytosolic acidification.

Experimental Protocols for Validation

To validate the Phx-3 mechanism in your own cell lines, use the following standardized workflows.

Protocol A: Intracellular pH (pHi) Measurement

Crucial for confirming the specific metabolic disruption caused by Phx-3.

-

Reagent: BCECF-AM (pH-sensitive fluorescent probe).

-

Seeding: Plate cancer cells (e.g., 5 x 10⁵ cells) in 6-well plates.

-

Treatment: Treat with Phx-3 (0, 10, 50, 100 µM) for 30 minutes (pHi changes are rapid).

-

Staining: Wash cells with Tyrode’s buffer. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

-

Calibration: Use the Nigericin high-K+ buffer method to generate a pH calibration curve (pH 6.0 – 8.0).

-

Analysis: Measure fluorescence excitation ratio (490nm/440nm) using a spectrofluorometer or flow cytometer.

-

Expected Result: A dose-dependent drop in pHi (0.2 – 1.0 units).[1]

Protocol B: ROS Detection (DCFH-DA Assay)

-

Seeding: Plate cells in black-walled 96-well plates.

-

Treatment: Incubate with Phx-3 for 3–24 hours.

-

Positive Control: Use H₂O₂ (100 µM).

-

Staining: Remove media, wash with PBS. Add 10 µM DCFH-DA in serum-free media for 30 min.

-

Detection: Read fluorescence at Ex/Em = 485/535 nm.

-

Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine) , a ROS scavenger. If Phx-3 toxicity is ROS-dependent, NAC should rescue cell viability.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI)[6]

-

Treatment: Treat cells with Phx-3 for 24–48 hours.

-

Harvest: Collect floating and adherent cells (trypsinize gently).

-

Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

-

Flow Cytometry:

-

Q3 (Annexin-/PI-): Live

-

Q4 (Annexin+/PI-): Early Apoptosis (Phx-3 primary effect)

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

-

-

Note: Phx-3 often induces a significant "Sub-G1" peak in cell cycle analysis (PI staining of ethanol-fixed cells).

Conclusion

Phx-3 represents a potent class of "metabolic oncolytics." Unlike targeted kinase inhibitors that often succumb to single-point mutations in the target protein, Phx-3 attacks the fundamental bioenergetic and pH homeostasis of the cancer cell. The specific sequence of acidification → mitochondrial failure → ROS → JNK provides a robust mechanistic rationale for its application in refractory cancers like glioblastoma and melanoma. Future development should focus on formulation strategies (e.g., liposomal delivery) to overcome its hydrophobicity and optimize in vivo bioavailability.

References

-

Pharmacological Activities of Aminophenoxazinones. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation. Source: ResearchGate / Spandidos Publications URL:[Link]

-

Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Source: Spandidos Publications URL:[Link]

-

2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Source:[7] PubMed / NIH URL:[Link]

-

Anticancer Effects of Phenoxazine Derivatives Revealed by Inhibition of Cell Growth and Viability in HTLV-1–Positive Leukemia Cells. Source: PubMed URL:[Link]

Sources

- 1. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oncology Reports [spandidos-publications.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Questiomycin A - Wikipedia [en.wikipedia.org]

- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Oxidative Coupling of 2-Aminophenol to Phx-3 (2-Aminophenoxazin-3-one)

Introduction & Scope

This Application Note details the protocol for the synthesis of Phx-3 (chemically identified as 2-aminophenoxazin-3-one ) via the oxidative coupling of 2-aminophenol .

Phx-3 represents the core chromophore of the actinomycin family of antibiotics. While often formed as a byproduct in oxidative environments, controlled synthesis requires precise management of the redox potential to prevent polymerization into amorphous "humin-like" precipitates. This guide presents two validated methodologies:

-

Chemical Oxidation (MnO₂): For high-yield, preparative scale synthesis.

-

Enzymatic Bio-Catalysis (Tyrosinase/HRP): For kinetic studies and "green" synthesis under physiological conditions.

Mechanistic Foundation

The formation of Phx-3 is a 6-electron oxidative process involving two molecules of 2-aminophenol. Understanding this mechanism is critical for troubleshooting low yields; if the oxidation rate is too slow, the intermediate quinone imines hydrolyze rather than couple.

Reaction Pathway

-

Oxidation: 2-aminophenol is oxidized to o-quinone imine.

-

Michael Addition: A second molecule of 2-aminophenol attacks the quinone imine.

-

Cyclization & Re-oxidation: The dimer undergoes intramolecular cyclization and further oxidation to yield the stable phenoxazinone core (Phx-3).

Figure 1: Mechanistic pathway of Phx-3 formation. Note that rapid oxidation is required to favor the Product pathway over Polymerization.

Protocol A: Chemical Synthesis (Preparative Scale)

Objective: Isolate >500 mg of Phx-3 for structural analysis or biological testing. Principle: Manganese Dioxide (MnO₂) acts as a heterogeneous oxidant, allowing for easy workup via filtration.

Materials

-

Substrate: 2-Aminophenol (99% purity).

-

Oxidant: Activated MnO₂ (Sigma-Aldrich or equivalent).

-

Solvent: Methanol (HPLC Grade) and Chloroform.

-

Equipment: Round-bottom flask, magnetic stirrer, Celite pad.

Step-by-Step Methodology

-

Preparation: Dissolve 2-aminophenol (1.09 g, 10 mmol) in Methanol (100 mL) in a 250 mL round-bottom flask. Ensure complete dissolution; sonicate if necessary.

-

Oxidant Addition: Add Activated MnO₂ (4.35 g, 50 mmol) in a single portion.

-

Expert Note: A 5-fold molar excess of MnO₂ is required because the surface area efficiency varies. The reaction is heterogeneous.

-

-

Reaction: Stir vigorously at 25°C (Room Temp) for 4 hours .

-

Visual Check: The solution will turn from clear/pale brown to a deep, intense orange-red.

-

-

Quenching/Workup:

-

Filter the mixture through a Celite 545 pad to remove solid manganese oxides.

-

Wash the pad with Methanol (2 x 20 mL) until the filtrate runs pale.

-

-

Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) to obtain a dark red solid.

-

Purification:

-

Resuspend the solid in a minimum amount of Chloroform/Methanol (95:5).

-

Perform Flash Column Chromatography on Silica Gel.

-

Eluent: Chloroform

5% Methanol in Chloroform. -

Collect the bright orange-red fraction.

-

Protocol B: Enzymatic Synthesis (Kinetic/Green Route)

Objective: Synthesize Phx-3 under physiological conditions to study inhibition or kinetics. Principle: Tyrosinase or Peroxidase catalyzes the initial oxidation; the coupling is spontaneous.

Materials

-

Enzyme: Mushroom Tyrosinase (EC 1.14.18.1) or Horseradish Peroxidase (HRP) + H₂O₂.

-

Buffer: 50 mM Phosphate Buffer, pH 7.4.

-

Solvent: Dimethyl sulfoxide (DMSO) for substrate stock.

Step-by-Step Methodology

-

Stock Solution: Prepare a 10 mM stock of 2-aminophenol in DMSO. Keep protected from light (it oxidizes slowly in air).

-

Reaction Mix (1 mL volume):

-

980 µL Phosphate Buffer (pH 7.4).

-

10 µL 2-aminophenol stock (Final conc: 100 µM).

-

10 µL Tyrosinase (1000 U/mL stock).

-

-

Incubation: Incubate at 37°C .

-

Monitoring: Monitor absorbance at 430 nm (the

for Phx-3) every 30 seconds for 10 minutes.-

Self-Validation: The curve should be sigmoidal (lag phase followed by linear increase) due to the autocatalytic nature of the coupling.

-

Quality Control & Validation

To ensure the integrity of the synthesized Phx-3, compare your results against these standard parameters.

Analytical Specifications

| Parameter | Specification for Phx-3 | Validation Method |

| Appearance | Deep orange/red micro-crystals | Visual Inspection |

| UV-Vis ( | 430 - 435 nm (in Methanol) | Spectrophotometry |

| Rf Value | ~0.45 | TLC (CHCl₃:MeOH 9:1) |

| ¹H NMR | Characteristic peaks at | 500 MHz NMR (DMSO-d₆) |

| Solubility | Soluble in MeOH, DMSO, CHCl₃; Insoluble in Water | Solubility Test |

Workflow Summary

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on scale and application.

Troubleshooting (The "Trust" Factor)

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization dominates over dimerization. | Lower the temperature to 4°C or reduce substrate concentration to prevent intermolecular polymerization. |

| No Color Change | Oxidant inactive. | MnO₂ must be "Activated." Heat MnO₂ at 110°C for 24h before use. |

| Product remains in Aqueous layer | pH is too acidic. | Phx-3 can be protonated. Adjust pH to 8.0 before extraction with organic solvent. |

References

-

Barry, C. E., et al. (1989). The phenoxazinone synthase reaction: characterization of the reaction products and mechanism. Journal of Biological Chemistry.

-

Bolognese, A., et al. (1988). Oxidative coupling of 2-aminophenols: A convenient synthesis of 2-aminophenoxazin-3-ones. Journal of Organic Chemistry.

-

Sigma-Aldrich. (2023). Manganese(IV) oxide, activated Technical Data Sheet.

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-amino-3H-phenoxazin-3-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays using 2-amino-3H-phenoxazin-3-one, a compound of interest for its pro-apoptotic and anticancer properties. We delve into the mechanistic underpinnings of its cytotoxicity, offering detailed, field-proven protocols for a suite of assays to robustly characterize its effects on cell viability, membrane integrity, and the induction of apoptosis. This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.

Introduction: Understanding 2-amino-3H-phenoxazin-3-one

2-amino-3H-phenoxazin-3-one, also known as Phx-3, is a heterocyclic compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its mechanism of action is multifactorial, making it a compelling subject for cancer research. A primary characteristic of many cancer cells is a higher intracellular pH (pHi) compared to normal cells, a phenomenon linked to the Warburg effect.[2] Phx-3 has been shown to induce a rapid and significant dose-dependent decrease in the pHi of cancer cells.[1][2] This intracellular acidification is a key initiating event in its cytotoxic cascade.[1][3]

Following the drop in pHi, Phx-3 triggers mitochondrial dysfunction.[1][3] This is characterized by the depolarization of the mitochondrial membrane and a subsequent increase in the production of reactive oxygen species (ROS).[1][3][4] The surge in ROS acts as a critical signaling event, activating downstream pathways such as the c-jun N-terminal kinase (JNK) signaling cascade, which plays a pivotal role in both intrinsic and extrinsic apoptotic pathways.[4][5][6] Ultimately, these events converge to induce programmed cell death, or apoptosis, in susceptible cells.[3][4][5] Phx-3 has been observed to induce apoptosis through both caspase-dependent and caspase-independent mechanisms, highlighting the complexity of its interactions within the cell.[7]

This application note will guide users through a logical workflow to dissect the cytotoxic and pro-apoptotic effects of 2-amino-3H-phenoxazin-3-one.

Core Principles and Assay Selection Rationale

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. No single assay is sufficient, as each interrogates a different aspect of cellular health. Our recommended workflow is designed to provide a holistic view, from general cell viability to specific apoptotic events.

Preparation of 2-amino-3H-phenoxazin-3-one

Proper handling and preparation of the test compound are critical for reproducible results.

3.1. Solubility and Stock Solution Preparation

2-amino-3H-phenoxazin-3-one is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] It is sparingly soluble in aqueous buffers.[8]

-

Primary Stock Solution (10 mM): Dissolve the appropriate amount of 2-amino-3H-phenoxazin-3-one powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 212.18 g/mol , dissolve 2.12 mg in 1 mL of DMSO.

-

Aliquot and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Aqueous solutions are not recommended for long-term storage.[8]

3.2. Working Solution Preparation

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization for specific cell lines and experimental conditions is highly recommended.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This serves as an indicator of cell viability.

Causality Behind Experimental Choices:

-

Serum-free media during incubation: Serum components can interfere with the assay, so a brief incubation in serum-free media is recommended.

-

Controls for colored compounds: Since 2-amino-3H-phenoxazin-3-one is a colored compound (orange solid), it is crucial to include a "compound only" control (no cells) to account for any intrinsic absorbance of the compound at the measurement wavelength.[9] Some colored compounds, particularly photosensitizers, can also degrade the formazan product, leading to an underestimation of viability.[7] Therefore, minimizing light exposure during incubation steps is critical.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of 2-amino-3H-phenoxazin-3-one and appropriate vehicle controls (e.g., medium with 0.5% DMSO). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4] Protect the plate from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

| Parameter | Recommendation | Rationale |

| Cell Density | 5,000 - 100,000 cells/well | Must be in the linear range of the assay for the specific cell line.[4] |

| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for optimal signal. |

| Incubation Time | 2-4 hours | Sufficient time for formazan development without causing cytotoxicity from the reagent itself.[4] |

| Solubilizing Agent | DMSO or 10% SDS in 0.01M HCl | Efficiently dissolves formazan crystals for accurate absorbance reading. |

| Wavelength | 570 nm | Optimal absorbance peak for formazan. |

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Causality Behind Experimental Choices:

-

Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5][10] A background control (medium only) is also necessary.[10][11]

-

Supernatant Transfer: Only the cell culture supernatant is used for the assay, as this is where the released LDH will be present.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[12] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

-

Stop Solution and Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Causality Behind Experimental Choices:

-

Calcium-dependent binding: Annexin V's binding to PS is dependent on calcium, which is why a specific binding buffer containing calcium is used.[13]

-

Immediate Analysis: Stained cells should be analyzed promptly to avoid artifacts from prolonged incubation with the dyes.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with 2-amino-3H-phenoxazin-3-one for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Mechanistic Assays

The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells as previously described.

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) for 15-30 minutes at 37°C.[14]

-

Washing: Wash the cells with PBS or an appropriate buffer.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells as previously described.

-

DCFH-DA Loading: Wash the cells and incubate with a DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C.[15][16]

-

Washing: Wash the cells with PBS to remove excess probe.[16]

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).[17]

This assay utilizes a substrate containing the DEVD peptide sequence, which is specific for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a fluorescent or luminescent signal.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT and LDH assays in a 96-well plate.

-

Reagent Addition: Add the Caspase-3/7 reagent directly to the wells containing the cells in culture medium.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence (e.g., excitation ~400 nm, emission ~505 nm) or luminescence using a plate reader.[18]

Data Interpretation and Expected Results

-

MTT Assay: Expect a dose-dependent decrease in absorbance, indicating reduced cell viability.

-

LDH Assay: Expect a dose-dependent increase in absorbance, indicating loss of membrane integrity.

-

Annexin V/PI: Expect a shift in the cell population from the Annexin V-/PI- quadrant (healthy) to the Annexin V+/PI- (early apoptotic) and subsequently the Annexin V+/PI+ (late apoptotic) quadrants with increasing concentrations or duration of treatment.

-

JC-1 Assay: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

-

DCFH-DA Assay: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Caspase-3/7 Assay: An increase in fluorescence or luminescence indicates the activation of executioner caspases.

Self-Validating Systems and Troubleshooting

-

Internal Consistency: Results from different assays should be corroborative. For instance, a decrease in viability (MTT) should correspond with an increase in apoptosis (Annexin V) and membrane damage (LDH).

-

Positive Controls: Always include a known inducer of apoptosis (e.g., staurosporine, camptothecin) as a positive control to ensure the assays are performing correctly.

-

Vehicle Controls: The vehicle (e.g., DMSO) concentration must be kept constant and at a non-toxic level across all experimental conditions.

-

Troubleshooting MTT: If you observe an unexpected increase in signal at high compound concentrations, it could be due to the compound's color interfering with the reading or a direct chemical reaction with MTT.[19] Run appropriate "compound only" controls to diagnose this.

Mechanistic Pathway Visualization

References

-

Nakagawa, H., et al. (2007). 2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells. International Journal of Oncology. Available at: [Link]

-

Che, X. F., et al. (2013). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. Oncology Letters. Available at: [Link]

-

Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

González-Búrquez, M. D. C., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules. Available at: [Link]

-

Che, X. F., et al. (2011). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Che, X. F., et al. (2013). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. PubMed. Available at: [Link]

-

Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK Signaling in Apoptosis. Oncogene. Available at: [Link]

-

McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. Bio-protocol. Available at: [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

-

Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Available at: [Link]

-

Kim, Y., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences. Available at: [Link]

-

Creative Diagnostics. (n.d.). JNK Signaling Pathway. Available at: [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

-

ResearchGate. (2021). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Available at: [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]

-

PubMed. (2001). A rapid method for measuring intracellular pH using BCECF-AM. Available at: [Link]

-

MDPI. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

-

Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Available at: [Link]

-

MDPI. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

-

JoVE. (2023). ROS Detection with DCFH DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

-

Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit. Available at: [Link]

-

Genes & Cancer. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Available at: [Link]

-

PubMed Central. (2013). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Available at: [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Available at: [Link]

-

YouTube. (2015). Jnk Pathway. Available at: [Link]

-

JoVE. (2023). ROS Detection with DCFH DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Available at: [Link]

-

ResearchGate. (2002). (PDF) Measurement of Intracellular pH. Available at: [Link]

-

PubMed Central. (2016). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple Efficient Syntheses of 2-Hydroxy-3H-phenoxazin-3-ones in Water by Aerobic Oxidative Cross-C. Available at: [Link]

-

ACS Omega. (2021). New Functionalized Phenoxazines and Phenothiazines. Available at: [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. rsc.org [rsc.org]

- 10. takarabio.com [takarabio.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 17. doc.abcam.com [doc.abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

Application Note: Rapid Quantification of Intracellular Acidification Induced by 2-Aminophenoxazin-3-one (Phx-3)

Abstract & Introduction

2-aminophenoxazin-3-one (Phx-3), a bioactive compound derived from Streptomyces species and bovine erythrocytes, has emerged as a potent anticancer agent with a distinct mechanism of action.[1][2][3] Unlike non-specific cytotoxic agents, Phx-3 preferentially targets cancer cells—which typically maintain a dysregulated, alkaline intracellular pH (pHi ~7.4–7.7) to drive glycolysis (Warburg effect) and evade apoptosis.

Phx-3 induces a rapid and drastic reduction in pHi (cytosolic acidification) within 30 minutes of exposure, often preceding mitochondrial depolarization and Reactive Oxygen Species (ROS) generation. This acidification is a critical early biomarker of Phx-3 efficacy, believed to stem from the inhibition of the Na⁺/H⁺ exchanger (NHE-1).

This application note provides a rigorous protocol for quantifying this specific pHi reduction using BCECF-AM , the gold-standard ratiometric pH indicator. By utilizing a dual-excitation ratiometric method, this protocol eliminates artifacts caused by dye leakage, photobleaching, or uneven loading, providing a precise quantitative measurement of the Phx-3 induced acidification.

Mechanism of Action

The efficacy of Phx-3 relies on disrupting the pH homeostasis of cancer cells. The following pathway illustrates the sequence of events where pHi reduction acts as the upstream trigger for apoptosis.

Figure 1: Phx-3 Mechanism of Action. Note that intracellular acidification (pHi drop) is an upstream event occurring within 30 minutes, driving downstream apoptotic cascades.

Materials & Reagents

Key Reagents

| Reagent | Specification | Purpose |

| Phx-3 | >98% Purity (HPLC) | Test Compound. Dissolve in DMSO/Ethanol (3:1) to 20 mM stock. |

| BCECF-AM | Thermo Fisher / AAT Bioquest | Ratiometric pH Indicator. Cell-permeant ester.[4] |

| Nigericin | Streptomyces hygroscopicus | K⁺/H⁺ Ionophore. Essential for pH calibration clamp. |

| Fibronectin | Bovine/Human plasma | Coating for adherence (optional but recommended for HEK/A549). |

Buffers

-

Standard Imaging Buffer (SIB): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

-

High-K⁺ Calibration Buffer: 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 20 mM HEPES (or MES for acidic range).

-

Note: In calibration, [K⁺]out must equal [K⁺]in (~140 mM) to allow Nigericin to equilibrate pH.

-

Experimental Protocol

Phase 1: Cell Preparation & Dye Loading

Objective: Load cells with BCECF-AM without inducing stress or dye sequestration.

-

Seeding: Plate A549 or MKN45 cells on glass-bottom dishes (confocal) or black-walled 96-well plates (plate reader) at 60-70% confluency. Allow 24h attachment.

-

Dye Preparation: Dissolve 50 µg BCECF-AM in anhydrous DMSO to make a 1 mM stock.

-

Loading:

-

Wash cells 2x with warm SIB.

-

Incubate cells with 1 µM BCECF-AM in SIB for 30 minutes at 37°C .

-

Critical: Do not exceed 1 µM or 45 mins to prevent dye sequestration into organelles.

-

-

Post-Load Wash: Wash cells 3x with SIB to remove extracellular esterase-cleaved dye. Incubate for another 15 mins in SIB to allow complete intracellular de-esterification.

Phase 2: Kinetic Measurement (Phx-3 Treatment)

Objective: Capture the rapid acidification kinetics (0–60 mins).

-

Baseline Acquisition:

-

Set up microscope/reader: Excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point). Emission at 535 nm .[5]

-

Record baseline ratio (

) for 5 minutes.

-

-

Treatment:

-

Add Phx-3 to a final concentration of 20–100 µM .[6]

-

Vehicle Control: Add equivalent volume of DMSO/EtOH vehicle.

-

-

Monitoring:

-

Acquire images/readings every 30 seconds for 60 minutes.

-

Expected Result: A distinct decrease in the 490 nm signal while 440 nm remains stable, resulting in a dropping Ratio (

).

-

Phase 3: In Situ Calibration (Nigericin Clamp)

Objective: Convert arbitrary Fluorescence Ratios (

-

Preparation: Prepare 4 aliquots of High-K⁺ Calibration Buffer adjusted to pH 6.5, 7.0, 7.5, and 8.0. Add 10 µM Nigericin to each immediately before use.

-

Perfusion:

-

Curve Fitting: Plot Ratio (

) vs. pH (

Data Analysis & Interpretation

Calculation

Calculate the ratio for every time point:

Use the calibration curve to interpolate pHi:

Expected Results (Phx-3 Effect)

| Parameter | Control (Vehicle) | Phx-3 Treated (100 µM) |

| Baseline pHi | 7.60 ± 0.05 | 7.65 ± 0.05 |

| pHi at 30 min | 7.58 ± 0.04 | 7.10 ± 0.08 |

| -0.02 | -0.55 (Significant Acidification) | |

| ROS Onset | None | > 60 mins |

Interpretation: A drop of >0.5 pH units within 30 minutes confirms Phx-3 activity.[6][7][1] If acidification is observed without subsequent apoptosis, check for resistance mechanisms (e.g., upregulation of alternative pH regulators like V-ATPase).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Signal Drift | Photobleaching | Reduce exposure time; increase binning. Use ratiometric calculation (BCECF corrects for this, but extreme bleaching adds noise). |

| No pH Change | Inactive Phx-3 | Phx-3 is sensitive to oxidation. Ensure stock is fresh and stored at -20°C in anhydrous DMSO. |

| Calibration Failure | Incomplete Clamping | Ensure [K⁺] is 140 mM in calibration buffer. Nigericin requires K⁺ equilibrium to swap H⁺ effectively. |

| Dye Leakage | Anion Transporters | Use Probenecid (1-2 mM) in the buffer to inhibit anion transport, though this may affect physiology. |

Workflow Diagram

Figure 2: Experimental Workflow for BCECF-AM Ratiometric Analysis.

References

-

Che, X. F., et al. (2011). "2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells."[7][1] International Journal of Oncology, 39(1).

-

Tomoda, T., et al. (2012). "2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells."[6] Oncology Reports, 28(1).

-

Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728.

-

Litman, T., et al. (1998). "Measurement of intracellular pH in cultured cells by flow cytometry." Methods in Molecular Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Apoptosis Induction using 2-Amino-1H-Phenoxazin-3-One (Phx-3)

[1]

Executive Summary

This guide details the experimental protocols for utilizing 2-amino-1H-phenoxazin-3-one (Phx-3) to induce and analyze apoptosis in neoplastic cell lines. Phx-3, a natural metabolite originally isolated from Streptomyces and Pseudomonas species (also known as Questiomycin A), acts as a potent antitumor agent distinct from traditional chemotherapeutics. Unlike simple DNA intercalators, Phx-3 induces cell death through a multi-pronged mechanism involving rapid intracellular acidification (pHi reduction) , Reactive Oxygen Species (ROS) generation , and JNK pathway activation .

This document provides researchers with optimized workflows for solubilization, dose-ranging, and flow cytometric validation, with specific emphasis on overcoming the optical interference caused by the compound’s chromophoric nature.

Chemical Profile & Handling

Phx-3 is a planar, tricyclic compound. It exists in tautomeric equilibrium (often annotated as 3H-phenoxazin-3-one in literature), which facilitates its ability to stack with DNA and accept electrons, driving oxidative stress.

| Parameter | Specification |

| Chemical Name | 2-amino-1H-phenoxazin-3-one |

| Common Aliases | Phx-3, Questiomycin A, 2-APZ |

| Molecular Weight | 212.20 g/mol |

| Appearance | Dark red/violet crystalline powder |

| Solubility | DMSO (up to 20 mM); Poorly soluble in water |

| Absorbance | |

| Storage | -20°C, desiccated, protect from light |

Critical Handling Note: Phx-3 is light-sensitive and acts as a chromophore. All stock solutions must be prepared in amber tubes. Avoid freeze-thaw cycles; aliquot stocks immediately upon reconstitution.

Mechanism of Action (The "Why")

To design effective experiments, one must understand the causality of Phx-3 cytotoxicity. It does not merely damage DNA; it fundamentally alters cellular homeostasis.

-

Intracellular Acidification: Phx-3 causes a rapid drop in intracellular pH (ΔpHi ≥ 0.6 units) within 30 minutes of exposure.[1] This acidification inhibits glycolysis and compromises mitochondrial membrane potential (MMP).

-

ROS Generation: The quinone imine structure facilitates redox cycling, generating superoxide anions and hydrogen peroxide.

-

JNK Activation: The combined oxidative and pH stress triggers the c-Jun N-terminal kinase (JNK) pathway, leading to the downregulation of survivin and XIAP (X-linked inhibitor of apoptosis protein), ultimately activating the intrinsic apoptotic cascade.

Signaling Pathway Diagram

Figure 1: The mechanistic cascade of Phx-3 induced apoptosis, highlighting the critical upstream role of intracellular acidification and ROS.

Experimental Protocols

Protocol A: Preparation and Dose-Finding

Objective: Determine the IC50 to avoid necrotic dominance. Context: Phx-3 is highly potent. Literature IC50 values range from 0.5 µM to 10 µM depending on the cell line (e.g., NB-1 neuroblastoma is highly sensitive at ~0.5 µM, while A549 lung cancer requires ~5.5 µM).

Materials:

-

Phx-3 powder.

-

DMSO (anhydrous).

-

Cell culture medium (RPMI-1640 or DMEM).

-

CCK-8 or MTT assay kit.

Procedure:

-

Stock Preparation: Dissolve Phx-3 in DMSO to create a 10 mM stock . Sonicate for 30 seconds if visible particulates remain.

-

Seeding: Seed cells (e.g., HeLa, MCF-7, or LN229) at

cells/well in 96-well plates. Incubate overnight. -

Treatment: Prepare serial dilutions in culture medium.

-

Recommended Range: 0 (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µM.

-

Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.

-

-

Incubation: 24, 48, and 72 hours.

-

Readout: Perform standard MTT/CCK-8 assay. Plot viability vs. log[concentration] to determine IC50.

Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Quantify early (Annexin V+/PI-) vs. late apoptosis (Annexin V+/PI+).[2] Critical Challenge: Phx-3 has intrinsic absorbance/fluorescence. High concentrations (>20 µM) may interfere with standard fluorophores.

Self-Validating Step (Interference Check): Before staining, run a sample of cells treated with Phx-3 without any antibody staining on the flow cytometer. If the cells are fluorescent in the FITC or PE channels, you must switch to APC-conjugated Annexin V to avoid spectral overlap.

Procedure:

-

Seeding: Seed

cells/well in a 6-well plate. -

Treatment: Treat cells with Phx-3 at IC50 and 2x IC50 concentrations for 24 hours. Include a positive control (e.g., Staurosporine) and a DMSO negative control.

-

Harvesting:

-

Collect supernatant (contains floating dead cells).

-

Trypsinize adherent cells (avoid over-digestion).

-

Combine supernatant and detached cells.

-

-

Washing: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

-

Staining:

-

Resuspend in 100 µL 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC (or APC if interference is detected).

-

Add 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in the dark .

-

-

Acquisition: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for flow cytometric analysis, emphasizing the critical auto-fluorescence check.

Protocol C: Mechanistic Validation (ROS & pHi)

To prove the Phx-3 mechanism (and distinguish it from generic toxicity), you should validate ROS generation or acidification.

ROS Detection (DCFH-DA Assay):

-

Treat cells with Phx-3 (e.g., 5 µM) for 3-6 hours (ROS is an early event).

-

Wash with PBS.

-

Incubate with 10 µM DCFH-DA for 30 min at 37°C.

-

Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

-

Result: A right-shift in histogram intensity confirms oxidative stress.

-

Intracellular pH (BCECF-AM Assay):

Comparative Data Summary

The following table summarizes reported IC50 values for Phx-3 across various cell lines, serving as a baseline for dose optimization.

| Cell Line | Tissue Origin | IC50 (72h) | Primary Mechanism Observed | Source |

| NB-1 | Neuroblastoma | ~0.5 µM | Caspase-independent / Necrosis mix | [1] |

| MCF-7 | Breast Cancer | 1.67 µM | Apoptosis (pHi reduction) | [2, 3] |

| HepG2 | Liver Cancer | 2.0 µM | ROS / Nuclear condensation | [3] |

| A549 | Lung Adenocarcinoma | 5.48 µM | ROS / JNK Activation | [2] |

| LN229 | Glioblastoma | N/A (Active) | Survivin Downregulation | [4] |

References

-

Phenoxazine Derivatives Induced Apoptosis Through a Caspase-Independent Mechanism in Human Neuroblastoma Cell Line NB-1. Biological and Pharmaceutical Bulletin. Available at: [Link]

-

Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences. Available at: [Link]

-

2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation. International Journal of Oncology. Available at: [Link]

Sources

- 1. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Dissolution of 2-amino-1H-phenoxazin-3-one: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Molecule is Key to its Solubilization

2-amino-1H-phenoxazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and biological research. Their planar structure and potential for various chemical interactions make them valuable scaffolds in drug discovery and as fluorescent probes. However, the successful application of these compounds hinges on a fundamental, yet often challenging, first step: achieving complete and stable dissolution. This guide provides a comprehensive framework for selecting the optimal solvent for 2-amino-1H-phenoxazin-3-one, moving beyond simple trial-and-error to a rational, evidence-based approach. The principles and protocols outlined herein are designed to ensure the integrity of your experiments and the reproducibility of your results.

The core structure of phenoxazine, the parent compound of our molecule of interest, provides critical clues to its solubility behavior. Phenoxazine is known to be soluble in several organic solvents but demonstrates limited solubility in aqueous solutions.[1] This characteristic is largely attributed to its aromatic, and therefore somewhat hydrophobic, nature. The addition of an amino (-NH₂) and a keto (=O) group in 2-amino-1H-phenoxazin-3-one introduces polar functionalities, which can be expected to modulate its solubility profile compared to the parent phenoxazine.

Part 1: Solvent Selection Strategy - A Decision-Making Workflow

The choice of solvent is not merely about dissolving the compound; it is about creating a solution that is compatible with your downstream application, whether it be a cell-based assay, an enzymatic reaction, or a chemical synthesis. The following workflow, visualized in the diagram below, provides a systematic approach to solvent selection.

Sources

Application Note: Phx-3 as a Novel Reference Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Robustness in Metabolomics and the Introduction of Phx-3

Metabolomics, the large-scale study of small molecules within biological systems, holds immense promise for biomarker discovery, understanding disease mechanisms, and accelerating drug development. However, the inherent complexity of the metabolome and the analytical variability in techniques like mass spectrometry (MS) present significant challenges to data quality and reproducibility.[1][2][3] To address these challenges, the use of reference materials is critical for quality assurance (QA) and quality control (QC).[4][5]

This application note introduces Phx-3 , a novel synthetic molecule, as a reference standard for untargeted and targeted metabolomics studies. While Phx-3 is a hypothetical compound for the purposes of this guide, the principles and protocols detailed herein provide a comprehensive framework for the validation and implementation of any new reference standard. This document will provide not just the "how," but the critical "why" behind each step, ensuring a deep understanding of the methodologies for achieving high-quality, reproducible metabolomics data.

Phx-3: Physicochemical Properties and Rationale for Use as a Reference Standard

A suitable reference standard should ideally be a stable, non-endogenous compound with physicochemical properties that allow for its reliable detection across common analytical platforms without interfering with endogenous metabolites.[6] Phx-3 has been designed to meet these criteria.

Table 1: Physicochemical Properties of Phx-3

| Property | Value | Rationale and Significance |

| Chemical Formula | C₁₅H₁₈N₂O₅ | Provides a unique and identifiable mass. |

| Molecular Weight | 306.31 g/mol | Falls within the typical mass range of small molecule metabolites. |

| Solubility | High in Methanol, Acetonitrile, DMSO | Ensures compatibility with common extraction and mobile phase solvents used in LC-MS.[7][8] |

| Chemical Stability | Stable at -80°C for >1 year; Stable at room temperature for 24 hours in solution. | Crucial for long-term storage and consistency during sample preparation.[9] |

| Endogenous Presence | Not naturally occurring in mammalian systems. | Prevents interference with the measurement of endogenous metabolites.[6] |

| Ionization Efficiency | High in both positive and negative ESI modes. | Allows for versatile use across different MS methods. |

Strategic Implementation of Phx-3 in Metabolomics Workflows

Phx-3 can be utilized in several key ways to enhance data quality: as an internal standard for normalization, as a component of a system suitability test to monitor instrument performance, and as a quality control (QC) standard to assess the overall analytical process.

Workflow for Implementing Phx-3

Caption: Workflow for the integration of Phx-3 in a metabolomics study.

Detailed Protocols for the Application of Phx-3

Preparation of Phx-3 Stock and Working Solutions

Rationale: Accurate and consistent preparation of the standard is the foundation of its effective use. Using high-purity solvents minimizes the introduction of contaminants.

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Phx-3 powder.

-

Dissolve in 10 mL of LC-MS grade methanol in a volumetric flask.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.[7]

-

Store at -80°C.

-

-

Working Solution (10 µg/mL):

-

Equilibrate a vial of the stock solution to room temperature.

-

Perform a 1:100 dilution by adding 100 µL of the 1 mg/mL stock solution to 9.9 mL of 50:50 methanol:water in a volumetric flask.

-

Vortex to ensure homogeneity.

-

This working solution can be stored at -20°C for up to one month.

-

Phx-3 as an Internal Standard for Sample Normalization

Rationale: The addition of a known amount of an internal standard to every sample helps to correct for variations in sample preparation, injection volume, and instrument response.[10][11][12] A stable isotope-labeled internal standard is ideal, but a non-endogenous compound like Phx-3 is a robust alternative.[6]

Protocol:

-

Sample Preparation:

-

Follow your standard protocol for metabolite extraction from your biological matrix (e.g., protein precipitation with cold methanol for plasma).[13]

-

-

Spiking with Phx-3:

-

To each 100 µL of sample extract, add 10 µL of the 10 µg/mL Phx-3 working solution. This results in a final concentration of 1 µg/mL of Phx-3 in each sample.

-

Vortex each sample for 10 seconds.

-

-

LC-MS Analysis:

-

Analyze the samples using your established LC-MS method.

-

-

Data Processing:

-

During data processing, calculate the response ratio of each detected metabolite to the response of Phx-3. This normalized value should be used for all subsequent statistical analyses.

-

Phx-3 for System Suitability and Quality Control

Rationale: Regular injection of a QC sample containing Phx-3 allows for the monitoring of instrument performance over time. This is crucial for large-scale studies to ensure data consistency.[3][4] Pooled QC samples, created by mixing small aliquots of each study sample, are also a valuable tool for assessing analytical variance.[3]

Protocol:

-

Preparation of QC Samples:

-

Create a pooled QC sample by combining a small aliquot (e.g., 20 µL) from each experimental sample.

-

Prepare a separate QC stock by spiking a representative matrix (e.g., pooled plasma) with Phx-3 and other relevant standards at known concentrations.

-

-

System Suitability Test:

-

Before starting the analytical run, inject the Phx-3 working solution or the prepared QC sample five to six times.

-

Assess the peak area and retention time of Phx-3. The relative standard deviation (RSD) for the peak area should be <15%, and the retention time shift should be minimal.

-

-

Ongoing QC:

-

Inject a QC sample at regular intervals throughout the analytical run (e.g., every 10-12 experimental samples).

-

Monitor the peak area, retention time, and mass accuracy of Phx-3 in the QC samples. Any significant deviation may indicate a problem with the analytical system.

-

Data Analysis and Interpretation with Phx-3

The incorporation of Phx-3 into your workflow provides several layers of data validation.

Data Normalization and Quality Assessment

Caption: Data processing workflow incorporating Phx-3 for normalization and QC.

Table 2: Expected Performance Metrics for Phx-3

| Parameter | Acceptance Criteria | Rationale |

| Retention Time Stability | RSD < 2% across all injections | Monitors the stability of the chromatographic separation. |

| Peak Area in QC Samples | RSD < 15% | Assesses the reproducibility of the entire analytical process.[4] |

| Mass Accuracy | < 5 ppm | Ensures the specificity and accuracy of the mass spectrometer. |

Conclusion: Enhancing Confidence in Metabolomics Research

The rigorous application of a well-characterized reference standard is indispensable for generating high-quality, reproducible data in metabolomics. While presented here as a hypothetical, the principles guiding the use of Phx-3 provide a robust framework for researchers to validate and implement their own reference standards. By integrating compounds like Phx-3 for internal standardization, system suitability testing, and ongoing quality control, the scientific community can move towards more reliable and comparable metabolomics findings, ultimately accelerating discoveries in basic research and drug development.

References

- Current time information in Phoenix, AZ, US. (n.d.).

-

PHX 3.95 - The Industry Standard Protective Coating - Phoenix Liners. (n.d.). Retrieved from [Link]

-

Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). (2022). Metabolomics, 18(5), 32. Retrieved from [Link]

-

Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. (2021). Analytical Chemistry, 93(15), 6033–6041. Retrieved from [Link]

-